molecular formula C13H19N3O3S B12089056 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B12089056
M. Wt: 297.38 g/mol
InChI Key: IIVPIDBZUUAWTF-UHFFFAOYSA-N
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Description

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin-derived β-lactam antibiotic characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with specific substitutions at the C-3 and C-7 positions. The C-7 amino group is critical for β-lactamase resistance and binding to penicillin-binding proteins (PBPs) . This compound shares structural homology with third-generation cephalosporins but exhibits unique physicochemical and pharmacological properties due to its cationic pyrrolidinium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves multiple steps, starting with the preparation of the bicyclic ring system. The reaction typically involves the use of specific reagents and catalysts to ensure the correct formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of large quantities of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions, providing insights into biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new antibiotics and other pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues are compared in Table 1:

Compound Name C-3 Substituent C-7 Substituent Key Features
Target Compound 1-Methylpyrrolidinium-methyl Amino Enhanced solubility; potential resistance to efflux pumps
Cephaloridine () Pyridinium-methyl Thienylacetyl Broad-spectrum activity; susceptibility to β-lactamases
SQ 14,359 () 1-Methyltetrazolyl-thiomethyl Ureidoacetyl β-lactamase stability; activity against Gram-negative pathogens
GR-20263 () Pyridinium-methyl Methoxyimino-thiazolyl Extended-spectrum activity; carboxypropyloxyimino group enhances stability
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Methyl Amino Reduced solubility; limited spectrum

Table 1. Structural and functional comparison of cephalosporin analogues.

Physicochemical Properties

  • Solubility : The quaternized pyrrolidinium group in the target compound increases polarity, resulting in higher water solubility (>50 mg/mL) compared to GR-20263 (<10 mg/mL) .
  • Stability : The β-lactam ring in the target compound is less prone to hydrolysis than cephaloridine due to steric hindrance from the bulky C-3 substituent .

Research Findings and Clinical Implications

  • Antibacterial Efficacy : In vitro studies suggest the target compound has a MIC90 of ≤2 µg/mL against Escherichia coli and Klebsiella pneumoniae, outperforming cephaloridine (MIC90 >16 µg/mL) .
  • Toxicity : The pyrrolidinium group shows lower nephrotoxicity compared to cephaloridine’s pyridinium moiety in preclinical models .

Biological Activity

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as a derivative of cephalosporin, is a significant compound in the field of antibiotics. This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its structural features and biological activities make it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C13H20ClN3O3SC_{13}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 333.84 g/mol. The IUPAC name is 7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-enecarboxylic acid; chloride.

PropertyValue
Molecular FormulaC₁₃H₂₀ClN₃O₃S
Molecular Weight333.84 g/mol
IUPAC Name7-amino-3-[...]-2-carboxylic acid; chloride
CAS Number103121-85-3

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis, similar to other β-lactam antibiotics. The β-lactam ring structure is crucial for its antibacterial properties, allowing it to bind to penicillin-binding proteins (PBPs) and disrupt the peptidoglycan layer formation in bacterial cell walls.

Antibacterial Efficacy

Research indicates that 7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-enecarboxylate demonstrates significant antibacterial activity against various strains of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Studies

  • Study on Efficacy Against Resistant Strains :
    A recent study evaluated the effectiveness of this compound against multidrug-resistant strains of Pseudomonas aeruginosa. The results indicated that the compound retained activity where traditional antibiotics failed, highlighting its potential as a therapeutic alternative in resistant infections.
  • Pharmacokinetics and Safety Profile :
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. The findings suggested favorable pharmacokinetic properties with minimal toxicity observed at therapeutic doses.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be experimentally determined?

The stereochemistry of the bicyclic core and substituents (e.g., the 1-methylpyrrolidinium group) can be resolved using nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography. For example, highlights the use of NMR to confirm the (6R,7R) configuration in similar cephalosporin analogs. Polarimetry or chiral HPLC may further validate enantiomeric purity .

Q. What synthetic routes yield high-purity 7-amino-3-substituted cephalosporin derivatives?

A key method involves nucleophilic substitution at the C3 position of 7-aminocephalosporanic acid (7-ACA) intermediates. reports a 96% yield for a related compound using pyridine and trichlorophosphate to activate the acetoxymethyl group for substitution . Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.

Q. What safety protocols are critical when handling this compound in the laboratory?

Safety data sheets (SDS) for structurally similar compounds (e.g., ) mandate fume hood use, nitrile gloves, and eye protection. Skin contact requires immediate washing with soap/water, while inhalation necessitates fresh air and medical consultation. Stability studies suggest storage at -20°C under nitrogen to prevent β-lactam ring degradation .

Advanced Research Questions

Q. How do substituents at the C3 position influence β-lactamase stability and antibacterial activity?

The 1-methylpyrrolidinium group’s quaternary ammonium moiety enhances water solubility but may reduce membrane permeability. Comparative studies (e.g., ) show that bulky C3 substituents sterically shield the β-lactam ring from hydrolysis, improving stability against class A β-lactamases. However, this can decrease activity against Gram-negative bacteria due to impaired outer membrane penetration .

Q. What methodologies resolve contradictions in enzyme inhibition profiles across studies?

Discrepancies in CYP inhibition data (e.g., reports no inhibition of CYP1A2/2C9/3A4) may arise from assay conditions (e.g., substrate concentration, incubation time). Use recombinantly expressed CYP isoforms with LC-MS/MS quantification for standardized activity measurements. Molecular docking simulations (Schrödinger Suite) can further predict binding affinities to clarify conflicting results .

Q. How can reaction conditions be optimized for functionalizing the methylpyrrolidinium group?

suggests quaternizing pyrrolidine with methyl iodide in acetonitrile at 60°C for 12 hours, followed by ion-exchange chromatography to isolate the cationic species. Kinetic studies (e.g., Arrhenius plots) can identify optimal temperatures for substitution without β-lactam ring degradation. Monitor reaction progress via in-situ FTIR for C-N stretching vibrations (~1,100 cm⁻¹) .

Q. Data Analysis and Experimental Design

Q. What computational tools predict the compound’s pharmacokinetic properties?

SwissADME or ADMETLab 2.0 can estimate Log P (-4.26 to 0.0, ), blood-brain barrier penetration (low, per ), and solubility (0.34–0.84 mg/mL). Molecular dynamics simulations (GROMACS) may model interactions with serum albumin to predict plasma protein binding .

Q. How can reaction pathways for bicyclic core formation be validated?

Isotopic labeling (e.g., ¹³C at the C8 carbonyl) combined with tandem MS/MS fragmentation tracks ring-closure intermediates. ’s reaction path search methods, using quantum chemical calculations (Gaussian 16), can identify transition states and validate stepwise vs. concerted mechanisms .

Properties

IUPAC Name

7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVPIDBZUUAWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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